molecular formula C22H23N3O2 B2697648 N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide CAS No. 885173-56-8

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide

Cat. No.: B2697648
CAS No.: 885173-56-8
M. Wt: 361.445
InChI Key: PZMDDWANJXNQLI-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide is a synthetic organic compound belonging to the pyridazine family This compound is characterized by its complex structure, which includes a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the condensation of hydrazine with a diketone precursor.

    Substitution Reactions: The pyridazine ring undergoes substitution reactions to introduce the methyl, phenyl, and butanamide groups. These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

    Oxidation and Reduction: The compound may undergo oxidation and reduction reactions to introduce or modify functional groups, such as the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.

    Substitution: The compound can undergo substitution reactions to replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under controlled conditions.

    Substitution: Substitution reactions often require the use of catalysts, such as palladium or platinum, and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted derivatives, while reduction may produce hydroxyl-substituted compounds. Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide can be compared with other similar compounds, such as:

    N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group. It may exhibit different chemical and biological properties due to this structural difference.

    N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propionamide: This compound has a propionamide group instead of a butanamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-8-19(26)23-22-20(17-9-6-5-7-10-17)21(27)16(3)24-25(22)18-13-11-15(2)12-14-18/h5-7,9-14H,4,8H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDDWANJXNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C(=NN1C2=CC=C(C=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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